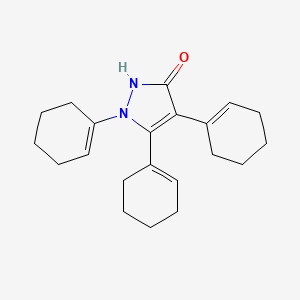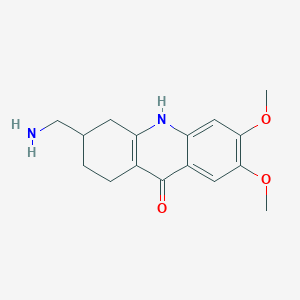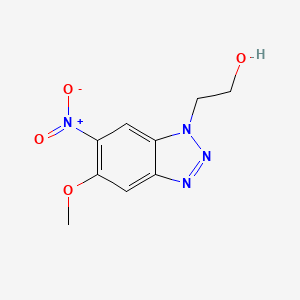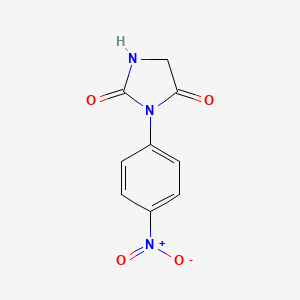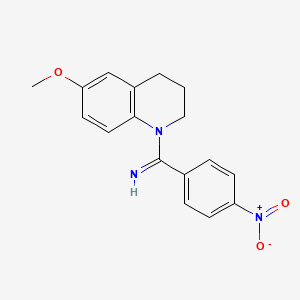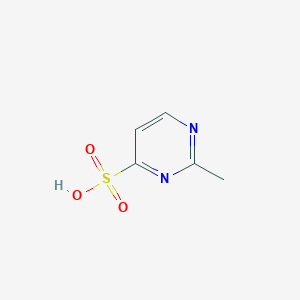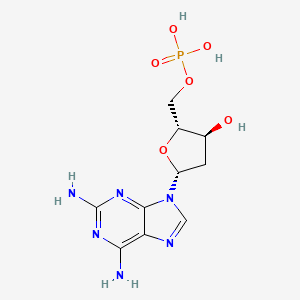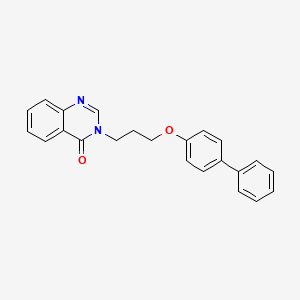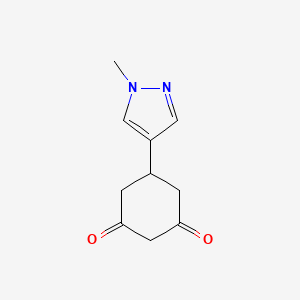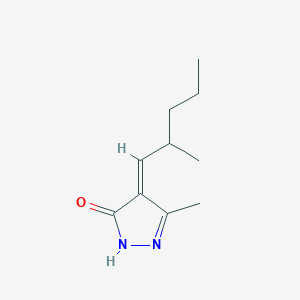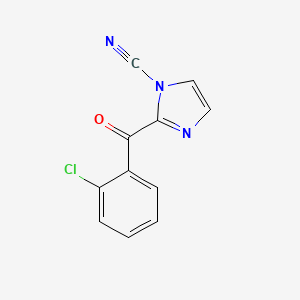
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C19H15ClN2O2 and a molecular weight of 338.79 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4,6-diphenylpyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Oxidized pyrimidine derivatives.
Reduction Reactions: Reduced pyrimidine derivatives.
Coupling Reactions: Coupled products with various functional groups.
科学研究应用
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
相似化合物的比较
Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of phenyl groups.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a trifluoromethyl group, leading to different chemical properties.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
CAS 编号 |
113271-90-2 |
|---|---|
分子式 |
C19H15ClN2O2 |
分子量 |
338.8 g/mol |
IUPAC 名称 |
ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H15ClN2O2/c1-2-24-18(23)15-16(13-9-5-3-6-10-13)21-19(20)22-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI 键 |
VAASQSZNUJRHFT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


